2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran
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Overview
Description
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran is a complex organic compound characterized by the presence of three bromophenyl groups attached to a thiopyran ring, which also contains a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran typically involves the condensation of 4-bromobenzaldehyde with a suitable thiopyran precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiopyran ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiopyran derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its bromophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the thiopyran ring can interact with sulfur-containing amino acids .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a thiopyran ring.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups instead of bromine atoms and a triazine ring.
Uniqueness
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran is unique due to its combination of bromophenyl groups and a methoxy-substituted thiopyran ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
88559-36-8 |
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Molecular Formula |
C24H17Br3OS |
Molecular Weight |
593.2 g/mol |
IUPAC Name |
2,4,6-tris(4-bromophenyl)-2-methoxythiopyran |
InChI |
InChI=1S/C24H17Br3OS/c1-28-24(19-6-12-22(27)13-7-19)15-18(16-2-8-20(25)9-3-16)14-23(29-24)17-4-10-21(26)11-5-17/h2-15H,1H3 |
InChI Key |
KHXIMQOELFIKIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=C(C=C(S1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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